(R)-1-Phenyl-1-heptanol, ee 91%

Catalog No.
S6604591
CAS No.
89537-69-9
M.F
C13H20O
M. Wt
192.30 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-1-Phenyl-1-heptanol, ee 91%

CAS Number

89537-69-9

Product Name

(R)-1-Phenyl-1-heptanol, ee 91%

IUPAC Name

(1R)-1-phenylheptan-1-ol

Molecular Formula

C13H20O

Molecular Weight

192.30 g/mol

InChI

InChI=1S/C13H20O/c1-2-3-4-8-11-13(14)12-9-6-5-7-10-12/h5-7,9-10,13-14H,2-4,8,11H2,1H3/t13-/m1/s1

InChI Key

UAJVCELPUNHGKE-CYBMUJFWSA-N

SMILES

CCCCCCC(C1=CC=CC=C1)O

Canonical SMILES

CCCCCCC(C1=CC=CC=C1)O

Isomeric SMILES

CCCCCC[C@H](C1=CC=CC=C1)O

As a Chiral Ligand or Auxiliary

Due to its chirality, (R)-1-Phenyl-1-heptanol can be employed as a ligand or auxiliary in asymmetric synthesis reactions. These reactions produce enantioenriched products, crucial for developing pharmaceuticals and other chiral drugs. The hydroxyl group and the phenyl ring can interact with metal centers in catalysts, influencing the reaction pathway and promoting the formation of one enantiomer over the other [1].

Source

[1] Stereoselective Hydrocyanation of Aryl Aldehydes Catalyzed by Zn(II)-BINAPOL Complexes and (R)-1-Phenylethanol as Chiral Auxiliary -

As a Building Block for Synthesis

The presence of both a hydroxyl group and a phenyl ring makes (R)-1-Phenyl-1-heptanol a valuable building block for organic synthesis. Researchers can utilize it as a starting material for the preparation of more complex molecules with desired properties. For example, it can be converted into esters, ethers, or amines, which can then be further elaborated into functional materials or drug candidates [2].

Source

[2] Organic Reactions, Volume 69 (reference to the specific use of (R)-1-Phenyl-1-heptanol as a building block might require further literature search)

As a Chiral Solvating Agent

(R)-1-Phenyl-1-heptanol can potentially act as a chiral solvating agent. Solvents play a crucial role in influencing reaction rates and selectivities. By using a chiral solvent, researchers can potentially achieve enantioselectivity in reactions that wouldn't be selective in achiral solvents [3].

Source

[3] Enantioselective Catalysis by Metal Complexes -

XLogP3

3.9

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

192.151415257 g/mol

Monoisotopic Mass

192.151415257 g/mol

Heavy Atom Count

14

Dates

Modify: 2023-11-23

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